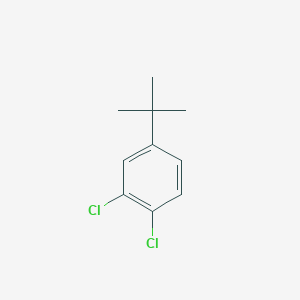
4-(Tert-butyl)-1,2-dichlorobenzene
Cat. No. B8781113
M. Wt: 203.10 g/mol
InChI Key: ATUOYXFVUMWRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005218
Procedure details


To a stirred and cooled (-5° C) mixture of 325 parts of nitric acid and 975 parts of a concentrated sulfuric acid solution are added dropwise 220 parts of 1,2-dichloro-4-(1,1-dimethylethyl)benzene. Upon completion, stirring is continued for 30 minutes at 5° C. The reaction mixture is poured onto water: the product precipitates as an oil. The supernatant aqueous water: is decanted and the residual oil is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is crystallized from 2-propanol. The product is filtered off and recrystallized from 2-propanol, yielding 34.5 parts of 1,2-dichloro-4-(1,1-dimethylethyl)-5-nitrobenzene; mp. 80° C.
[Compound]
Name
325
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]=1[Cl:21]>>[Cl:10][C:11]1[CH:16]=[C:15]([N+:1]([O-:4])=[O:2])[C:14]([C:17]([CH3:19])([CH3:18])[CH3:20])=[CH:13][C:12]=1[Cl:21]
|
Inputs


Step One
[Compound]
|
Name
|
325
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)(C)C)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured onto water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitates as an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatant aqueous water: is decanted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residual oil is extracted with trichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from 2-propanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 2-propanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
